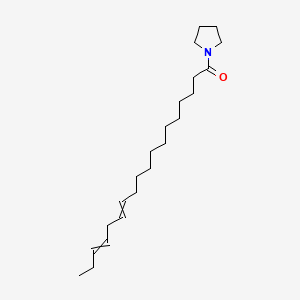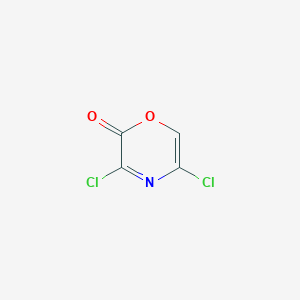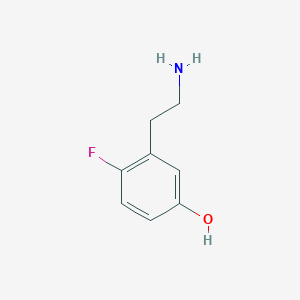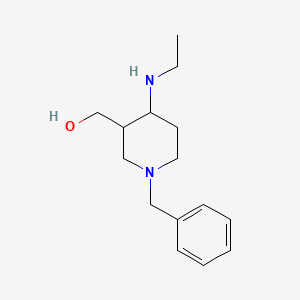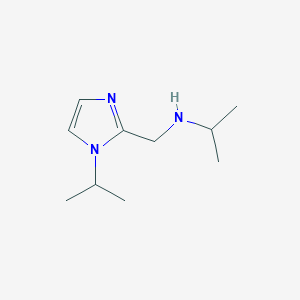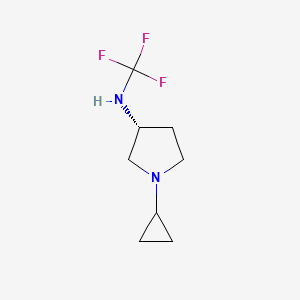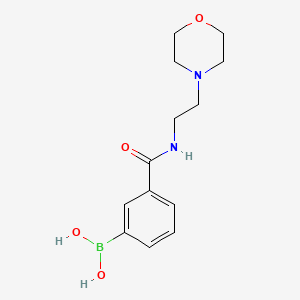
3-(Fluoroethynyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Fluoroethynyl)aniline is an organic compound with the molecular formula C8H6FN. It is characterized by the presence of a fluorine atom attached to an ethynyl group, which is further connected to an aniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed coupling reaction, where a fluoroethynyl halide reacts with an aniline derivative under specific conditions . Another approach involves the direct nucleophilic substitution of a halogenated aniline with a fluoroethynyl reagent .
Industrial Production Methods: Industrial production of 3-(Fluoroethynyl)aniline may involve large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Fluoroethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoroethynyl group to a fluoroethyl group.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fluoroethyl derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
3-(Fluoroethynyl)aniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Fluoroethynyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 3-Fluoroaniline
- 3-Ethynylaniline
- 3,5-Difluoroaniline
Comparison: 3-(Fluoroethynyl)aniline is unique due to the presence of both a fluorine atom and an ethynyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds like 3-fluoroaniline and 3-ethynylaniline. The presence of the fluorine atom also enhances its potential biological activity and makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
443129-73-5 |
|---|---|
Formule moléculaire |
C8H6FN |
Poids moléculaire |
135.14 g/mol |
Nom IUPAC |
3-(2-fluoroethynyl)aniline |
InChI |
InChI=1S/C8H6FN/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,10H2 |
Clé InChI |
FZKUKXHIGAZNIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C#CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



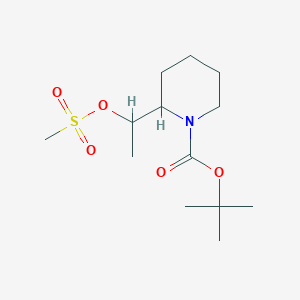
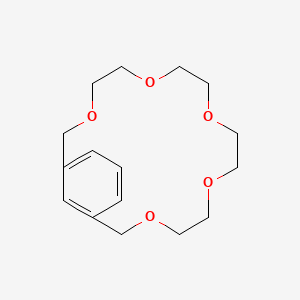
![2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13964618.png)

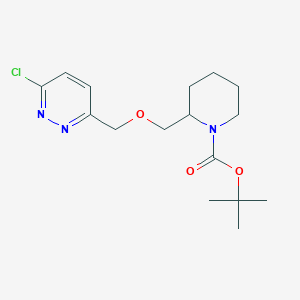
![Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate](/img/structure/B13964634.png)
